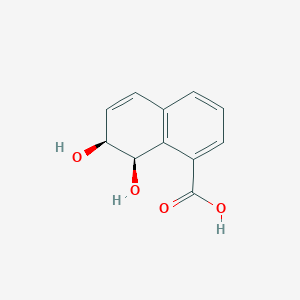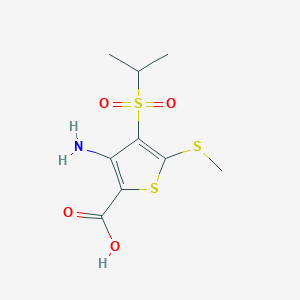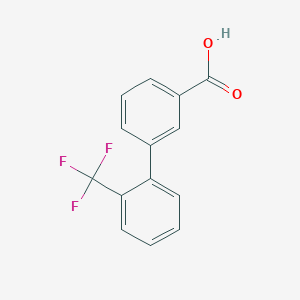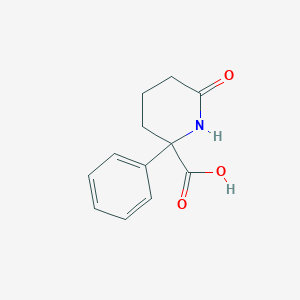![molecular formula C9H17NO B069655 1-[(S)-2-Pyrrolidinyl]cyclopentanol CAS No. 174195-98-3](/img/structure/B69655.png)
1-[(S)-2-Pyrrolidinyl]cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-2-Pyrrolidinyl]cyclopentanol, also known as PCP-OH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that is known to induce hallucinations and other psychotropic effects. However, unlike PCP, PCP-OH does not possess psychoactive properties and has been found to have potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is not fully understood. However, it is believed that 1-[(S)-2-Pyrrolidinyl]cyclopentanol acts on the glutamate system in the brain, which is involved in the regulation of mood, cognition, and addiction. 1-[(S)-2-Pyrrolidinyl]cyclopentanol may also modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to increase the activity of certain enzymes that are involved in the breakdown of drugs and other substances in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(S)-2-Pyrrolidinyl]cyclopentanol for lab experiments is that it is a non-psychoactive compound, which means that it can be used safely in animal and human studies. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one of the limitations of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(S)-2-Pyrrolidinyl]cyclopentanol. One area of interest is the development of new drugs that are based on the structure of 1-[(S)-2-Pyrrolidinyl]cyclopentanol. These drugs may have improved pharmacological properties and may be more effective in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol and its effects on the brain and body. This may lead to the development of new treatments for addiction and other neurological disorders.
Synthesemethoden
The synthesis of 1-[(S)-2-Pyrrolidinyl]cyclopentanol involves the reduction of the ketone group in PCP using a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[(S)-2-Pyrrolidinyl]cyclopentanol, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is in the treatment of addiction. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can reduce drug-seeking behavior in animals and humans, suggesting that it may be a useful tool in the treatment of addiction.
Eigenschaften
CAS-Nummer |
174195-98-3 |
|---|---|
Produktname |
1-[(S)-2-Pyrrolidinyl]cyclopentanol |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI-Schlüssel |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Kanonische SMILES |
C1CCC(C1)(C2CCCN2)O |
Synonyme |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)


